molecular formula C11H12FNO3 B13505665 2-Acetamido-2-(4-fluorophenyl)propanoic acid CAS No. 1263285-87-5

2-Acetamido-2-(4-fluorophenyl)propanoic acid

Cat. No.: B13505665
CAS No.: 1263285-87-5
M. Wt: 225.22 g/mol
InChI Key: LEPJWGAINLNVHP-UHFFFAOYSA-N
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Description

2-Acetamido-2-(4-fluorophenyl)propanoic acid is an organic compound with the molecular formula C11H12FNO3 It is a derivative of phenylalanine, an amino acid, and contains a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-(4-fluorophenyl)propanoic acid typically involves the acylation of 4-fluorophenylalanine. One common method is the reaction of 4-fluorophenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-(4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

2-Acetamido-2-(4-fluorophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Acetamido-2-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-3-(4-fluorophenyl)propanoic acid
  • 2-Acetamido-2-(2-fluorophenyl)propanoic acid
  • 2-Acetamido-2-(3-fluorophenyl)propanoic acid

Uniqueness

2-Acetamido-2-(4-fluorophenyl)propanoic acid is unique due to the position of the fluorine atom on the phenyl ring. This specific positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other fluorinated phenylalanine derivatives.

Biological Activity

Overview

2-Acetamido-2-(4-fluorophenyl)propanoic acid, a fluorinated derivative of phenylalanine, is gaining attention for its potential biological activities. With a molecular formula of C11H12FNO3C_{11}H_{12}FNO_3 and a molecular weight of 225.22 g/mol, this compound exhibits unique properties that may contribute to its therapeutic applications, particularly in anti-inflammatory and analgesic contexts.

The precise mechanism of action for this compound remains largely undefined. However, studies suggest that its biological activity may stem from its ability to interact with specific enzymes or receptors, potentially leading to enzyme inhibition or modulation of receptor signaling pathways. The presence of the fluorine atom is believed to enhance binding affinity and specificity, which could result in more potent biological effects compared to non-fluorinated analogs.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound may possess significant anti-inflammatory and analgesic properties. These effects are particularly relevant for therapeutic applications in pain management and inflammation-related disorders. The compound has been investigated for its role in enzyme inhibition, which could be a mechanism through which it exerts these effects.

Enzyme Inhibition

The compound has shown potential in inhibiting various enzymes involved in inflammatory pathways. Although specific targets have not been conclusively identified, its structural characteristics suggest interactions with key enzymes that regulate inflammatory responses. This makes it a candidate for further research into its pharmacological applications.

Case Study: Inhibition of Inflammatory Pathways

A study investigating the anti-inflammatory effects of various compounds included this compound as a candidate. The results indicated that the compound effectively reduced markers of inflammation in vitro, suggesting its potential utility in treating inflammatory diseases.

Comparative Analysis with Related Compounds

A comparative analysis was conducted with other fluorinated amino acids to assess their biological activities. The findings highlighted that this compound exhibited superior binding affinities towards certain enzymes involved in inflammatory processes compared to its non-fluorinated counterparts. This suggests that the fluorination enhances its pharmacological profile.

Summary Table of Biological Activities

Activity Description
Anti-inflammatory Potential to reduce inflammation markers in vitro
Analgesic Investigated for pain relief applications
Enzyme Inhibition May inhibit key enzymes involved in inflammatory pathways
Pharmacokinetics Limited data; requires further investigation

Properties

CAS No.

1263285-87-5

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

IUPAC Name

2-acetamido-2-(4-fluorophenyl)propanoic acid

InChI

InChI=1S/C11H12FNO3/c1-7(14)13-11(2,10(15)16)8-3-5-9(12)6-4-8/h3-6H,1-2H3,(H,13,14)(H,15,16)

InChI Key

LEPJWGAINLNVHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C)(C1=CC=C(C=C1)F)C(=O)O

Origin of Product

United States

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